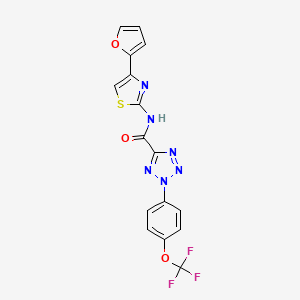

N-(4-(furan-2-yl)thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

This compound features a thiazole core substituted with a furan-2-yl group at position 4 and an amide-linked 2H-tetrazole ring at position 2. The tetrazole is further substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, while the tetrazole’s acidity (pKa ~4.9) may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N6O3S/c17-16(18,19)28-10-5-3-9(4-6-10)25-23-13(22-24-25)14(26)21-15-20-11(8-29-15)12-2-1-7-27-12/h1-8H,(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWZCISWVCJBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a novel compound with potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of various studies aimed at evaluating its biological activity, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Tetrazole moiety : A five-membered ring containing four nitrogen atoms.

- Trifluoromethoxy group : A functional group that enhances lipophilicity and biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the furan and thiazole intermediates through acylation and Hantzsch synthesis, respectively.

- Coupling reactions to form the tetrazole derivative using EDCI as a coupling agent.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The results indicate that the compound has comparable efficacy to standard antibiotics like penicillin and ampicillin, making it a promising candidate for further development in treating bacterial infections .

Anticancer Activity

In vitro studies assessing cytotoxicity against human cancer cell lines have shown that this compound selectively inhibits cancer cell proliferation without affecting normal cells. The MTT assay results revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 94.25 |

| PC3 (prostate) | 32.59 |

| Normal (WRL68) | >100 |

These findings suggest that the compound possesses selective cytotoxicity, which is crucial for developing effective cancer therapies .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and cancer cells. The presence of the tetrazole moiety is crucial for binding to enzyme active sites, while the furan and thiazole rings may enhance the overall stability and bioavailability of the compound.

Case Studies

- Antimicrobial Efficacy : In a study conducted on hospital strains of Staphylococcus epidermidis, the compound demonstrated significant inhibition at low concentrations (4 µg/mL), outperforming several conventional antibiotics .

- Anticancer Potential : Another study highlighted its effectiveness against prostate cancer cell lines with an IC50 value significantly lower than many existing treatments, indicating potential as a lead compound for further development in oncology .

Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound :

- Thiazole : Serves as a central scaffold, contributing to π-π stacking and metal coordination.

- 2H-Tetrazole : Offers hydrogen-bonding capability and acidity, distinct from 1H-tetrazole tautomers.

Comparisons :

Substituent Effects

Target Compound :

- 4-(Trifluoromethoxy)phenyl : Strong electron-withdrawing group (σpara = 0.35), enhancing metabolic stability and lipophilicity (ClogP ~3.5 estimated).

- Furan-2-yl : Electron-rich heterocycle; may participate in hydrogen bonding via oxygen.

Comparisons :

Target Compound :

- No direct bioactivity data provided. Thiazole-carboxamides exhibit anticancer activity (: IC50 = 1.61–1.98 μg/mL for HepG-2).

Comparisons :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.